molecular formula C13H11N3OS B035771 Timoprazole CAS No. 57237-97-5

Timoprazole

Cat. No.: B035771
CAS No.: 57237-97-5
M. Wt: 257.31 g/mol
InChI Key: HBDKFZNDMVLSHM-UHFFFAOYSA-N
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Description

Timoprazole is a compound belonging to the class of medications known as proton pump inhibitors. These inhibitors work by blocking the gastric hydrogen potassium ATPase, which is responsible for the secretion of gastric acid. This compound was one of the early compounds studied in this class and is considered the “backbone” of the proton pump inhibitors that succeeded it .

Preparation Methods

Synthetic Routes and Reaction Conditions: Timoprazole can be synthesized through a series of chemical reactions involving the condensation of pyridine and benzimidazole derivatives. The key steps include:

    Condensation Reaction: The reaction between 2-mercaptobenzimidazole and 2-chloromethylpyridine under basic conditions to form the intermediate compound.

    Oxidation: The intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions to form sulfoxides and sulfones.

    Reduction: It can be reduced back to its corresponding sulfide.

    Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products:

    Sulfoxides and Sulfones: Formed through oxidation.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: Used as a model compound for studying the mechanisms of proton pump inhibitors.

    Biology: Investigated for its effects on gastric acid secretion and its potential role in treating acid-related diseases.

    Medicine: Although timoprazole itself was never marketed, its derivatives like omeprazole have become widely used in treating conditions like gastroesophageal reflux disease and peptic ulcers.

    Industry: Research into the stability and formulation of proton pump inhibitors has led to advancements in drug delivery systems.

Mechanism of Action

Timoprazole exerts its effects by inhibiting the gastric hydrogen potassium ATPase enzyme, which is the final step in the secretion of gastric acid. This inhibition is achieved through the formation of a covalent bond with cysteine residues on the enzyme, leading to a prolonged duration of action .

Comparison with Similar Compounds

  • Omeprazole
  • Lansoprazole
  • Pantoprazole

Comparison: Timoprazole is unique in its simple chemical structure and high anti-secretory activity. While it was never marketed due to its toxicity, its derivatives like omeprazole have been optimized for better stability and efficacy. Omeprazole, for instance, has a methoxy substitution that enhances its stability at neutral pH .

This compound’s role as the precursor to these widely used medications highlights its importance in the development of proton pump inhibitors.

Properties

CAS No.

57237-97-5

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole

InChI

InChI=1S/C13H11N3OS/c17-18(9-10-5-3-4-8-14-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,9H2,(H,15,16)

InChI Key

HBDKFZNDMVLSHM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=N3

Synonyms

Timoprazole; 2-[(2-Pyridylmethyl)sulfinyl]-1H-benzimidazole; 2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole

Origin of Product

United States

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